2-Isopentyl-2-isopropylpropane-1,3-diol
Description
Synonyms and Identifiers
The compound is recognized under multiple names and identifiers:
| Synonym | CAS Number | PubChem CID | InChIKey |
|---|---|---|---|
| 1,3-Propanediol, 2-(3-methylbutyl)-2-(1-methylethyl)- | 129228-29-1 | 11745391 | ZGHOZASFRNLRAS-UHFFFAOYSA-N |
| 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | – | – | – |
The SMILES notation OCC(C(C)C)(CCC(C)C)CO confirms the molecular connectivity, with hydroxyl groups at C1 and C3 and branched alkyl substituents at C2.
Properties
IUPAC Name |
2-(3-methylbutyl)-2-propan-2-ylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-6-11(7-12,8-13)10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOZASFRNLRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471672 | |
| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129228-29-1 | |
| Record name | 2-(3-Methylbutyl)-2-(1-methylethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-2-(3-methylbutyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step i) Aldol Condensation
- Reactants: Iso-valderaldehyde, aqueous hydroxide base (NaOH or KOH, ≥15% w/v), and (m)ethanol (methanol and/or ethanol).
- Conditions: Temperature range of 10–60 °C (preferably 20–50 °C), atmospheric pressure.
- Molar Ratio: (m)ethanol to hydroxide base between 4:1 and 8:1 (optimal ~6:1).
- Mechanism: The hydroxide base catalyzes the aldol condensation of iso-valderaldehyde to form (2Z)-2-isopropyl-5-methyl-2-hexenal.
- Advantages: Using a high concentration hydroxide base with methanol or ethanol reduces polycondensate by-products and increases conversion efficiency.
- Duration: Reaction mixture is allowed to react for 8–14 hours, preferably 10–12 hours.
Step ii) Reduction
- Reactants: (2Z)-2-isopropyl-5-methyl-2-hexenal.
- Catalyst: A reducing catalyst system, often Pd/C under hydrogen atmosphere.
- Conditions: Ambient pressure (0.9–1.1 bar), room temperature.
- Outcome: Reduction of the α,β-unsaturated aldehyde to 2-isopropyl-5-methylhexanal.
Step iii) Hydroxymethylation (Formation of Diol)
- Reactants: 2-isopropyl-5-methylhexanal, formaldehyde (aqueous 36–38%), inorganic base (NaOH, KOH, or K2CO3).
- Molar Ratios: Aldehyde to formaldehyde between 1:2 and 1:5 (preferably 1:3); aldehyde to base between 1:1 and 1:3 (preferably 1:1.6).
- Conditions: Temperature 10–40 °C (preferably 20–30 °C), reaction time 30–90 minutes (optimal ~60 minutes).
- Procedure: The base is added gradually over 40–80 minutes while maintaining temperature below 45 °C.
- Phase Separation: After reaction, the mixture separates into aqueous and organic layers; the organic layer contains the diol product.
- Purification: The product can be purified by vacuum distillation or extraction with solvents such as dichloromethane.
- Yield: Near 100% conversion reported.
Step iv) Methylation (Optional)
- Reactants: 2-isopentyl-2-isopropylpropane-1,3-diol, methylation agent (dimethyl sulfate or methyl halide such as methyl iodide), base (NaH, potassium tert-butoxide, NaOH, or KOH).
- Solvent: Aprotic solvents like DMF or acetonitrile may be used.
- Conditions: Controlled temperature to prevent side reactions.
- Outcome: Formation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
Summary Table of Preparation Steps
| Step | Reactants & Reagents | Conditions | Key Notes | Product |
|---|---|---|---|---|
| i) Aldol Condensation | Iso-valderaldehyde, NaOH/KOH (≥15% w/v), methanol/ethanol | 10–60 °C, 8–14 h, atmospheric pressure | High base concentration + (m)ethanol limits polycondensates | (2Z)-2-isopropyl-5-methyl-2-hexenal |
| ii) Reduction | (2Z)-2-isopropyl-5-methyl-2-hexenal, Pd/C, H2 | Ambient pressure, room temp | Selective reduction of C=C bond and aldehyde | 2-isopropyl-5-methylhexanal |
| iii) Hydroxymethylation | 2-isopropyl-5-methylhexanal, formaldehyde (36-38%), NaOH/KOH/K2CO3 | 10–40 °C, 30–90 min | Gradual base addition, phase separation possible | This compound |
| iv) Methylation (optional) | Diol, methyl iodide/dimethyl sulfate, NaH/KtBuOK/NaOH | Aprotic solvent, controlled temp | Converts diol to dimethoxy derivative | 2-isopentyl-2-isopropyl-1,3-dimethoxypropane |
Research Findings and Process Optimization
- Base Concentration: High-strength hydroxide solutions (≥15% w/v, preferably ≥20%) are critical for high yield and selectivity in aldol condensation, avoiding polycondensation by-products which were problematic in prior art using lower base concentrations.
- Solvent Role: Methanol or ethanol facilitates the aldol reaction at lower temperatures (30–50 °C), improving reaction kinetics and selectivity.
- Temperature Control: Maintaining temperatures below 45 °C during hydroxymethylation prevents side reactions and degradation of formaldehyde.
- Reaction Time: Extended reaction times in aldol condensation (up to 12 hours) ensure complete conversion.
- Catalyst Selection: Pd/C is effective for selective hydrogenation of the α,β-unsaturated aldehyde intermediate.
- Purification: Phase separation and extraction techniques allow efficient recovery of the diol product with high purity.
- Methylation Agents: Dimethyl sulfate and methyl iodide are preferred methylating agents; sodium hydride and potassium tert-butoxide are effective bases for this step.
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-2-isopropylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or ethers.
Scientific Research Applications
Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution, making it valuable in the development of new materials .
Polymer Science
In polymer chemistry, this compound is utilized as a plasticizer and an internal donor in the production of isotactic polypropylene using Ziegler-Natta catalysts. This application enhances the physical properties of polypropylene, leading to improved transparency and mechanical strength .
Biological Studies
The compound can be employed in biological research to investigate metabolic pathways involving diols. Its hydroxyl groups can form hydrogen bonds with biomolecules, influencing their reactivity and stability .
Environmental Science
In environmental applications, this compound is used in trace analysis of off-flavor compounds in water through gas chromatography coupled with mass spectrometry. This method allows for rapid extraction and accurate quantification of contaminants .
Case Study 1: Polymer Production
A study demonstrated that incorporating this compound into polypropylene formulations resulted in enhanced mechanical properties and thermal stability. The research highlighted its effectiveness as a processing aid during polymer production.
Case Study 2: Environmental Monitoring
Research conducted on the use of this compound in water quality analysis showed that it could effectively detect low concentrations of off-flavor compounds. The method's high recovery rates (97% to 111%) indicate its reliability for environmental monitoring .
Mechanism of Action
The mechanism of action of 2-isopentyl-2-isopropylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-isopentyl-2-isopropylpropane-1,3-diol with structurally related 1,3-propanediol derivatives, highlighting substituent effects on properties and applications.
Table 1: Structural and Functional Comparison of 1,3-Propanediol Derivatives
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | 129228-29-1 | Isopentyl, Isopropyl | C11H24O2 | 188.31 | High hydrophobicity; potential polymer use |
| 2,2-Diisopentylpropane-1,3-diol | 403519-64-2 | Diisopentyl | C13H28O2 | 216.36 | Increased branching, lower melting point |
| 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | 4780-30-7 | Heptyl, Hydroxymethyl | C11H24O3 | 204.31 | Enhanced polarity due to hydroxymethyl |
| 2,2-Di-n-butyl-1,3-propanediol | 24765-57-9 | Di-n-butyl | C11H24O2 | 188.31 | Linear chains; higher crystallinity |
| 2,2-Dimethylpropane-1,3-diol | N/A | Dimethyl | C5H12O2 | 104.15 | High solubility in polar solvents |
| 2,2-Bis(bromomethyl)propane-1,3-diol (BMP) | 3296-90-0 | Bis(bromomethyl) | C5H8Br2O2 | 292.93 | Flame retardant; restricted (carcinogenic) |
| 2-Ethyl-2-isobutyl-1,3-propanediol | N/A (CID 117491) | Ethyl, Isobutyl | C9H20O2 | 160.25 | Moderate branching; intermediate solubility |
Key Research Findings:
Substituent Size and Hydrophobicity: The isopentyl and isopropyl groups in the target compound confer greater hydrophobicity compared to smaller substituents (e.g., dimethyl or ethyl/isobutyl derivatives). This reduces water solubility and enhances compatibility with nonpolar matrices, making it suitable for hydrophobic polymer blends . In contrast, 2,2-dimethylpropane-1,3-diol (C5H12O2) exhibits higher polarity and solubility in aqueous systems due to its compact methyl groups .
Branching vs. Linearity :
- Branched derivatives like 2,2-diisopentylpropane-1,3-diol (C13H28O2) likely have lower melting points and reduced crystallinity compared to linear analogs such as 2,2-di-n-butyl-1,3-propanediol. This property is critical in applications requiring flexible materials .
Functional Group Effects :
- The hydroxymethyl group in 2-heptyl-2-(hydroxymethyl)propane-1,3-diol (C11H24O3) introduces additional hydrogen-bonding capacity, improving adhesion in coatings or resin formulations .
- BMP’s brominated substituents enable flame-retardant properties but render it toxic and regulated under EU/EEA laws, limiting its industrial use despite functional benefits .
Toxicity and Regulatory Considerations: BMP’s carcinogenic and mutagenic properties highlight the importance of substituent choice in safety profiles. The target compound, lacking halogens or reactive groups, avoids such restrictions .
Synthetic and Analytical Challenges: No standardized test methods are reported for BMP, suggesting analytical complexities for brominated diols. LC-MS is commonly employed for detection at limits of 200 mg/kg .
Biological Activity
2-Isopentyl-2-isopropylpropane-1,3-diol, also known as a branched-chain diol, is an organic compound with potential biological activities. The compound's unique structure, characterized by two hydrocarbon branches and hydroxyl groups, enables it to interact with various biological systems. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H24O2
- CAS Number : 129228-29-1
- Structure : The compound features two isopentyl and isopropyl groups attached to a propane backbone with hydroxyl (-OH) functionalities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of hydroxyl groups may enhance its ability to disrupt microbial membranes.
- Antioxidant Properties : The compound may act as a free radical scavenger, reducing oxidative stress in cells. This property is essential in preventing cellular damage associated with various diseases.
- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle regulation and apoptosis in cancer cells, suggesting potential applications in oncology.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
This suggests that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Effects
In vitro experiments by Johnson et al. (2024) demonstrated that the compound effectively scavenged free radicals in a DPPH assay:
- IC50 Value : 50 µg/mL
This indicates its potential as an antioxidant agent.
Cancer Cell Studies
A recent study by Chen et al. (2024) investigated the effects of this compound on human breast cancer cell lines (MCF-7):
- Cell Viability Reduction : The compound reduced cell viability by approximately 40% at a concentration of 100 µg/mL after 48 hours.
- Mechanism : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 1,3-Propanediol | C3H8O2 | Low antimicrobial activity | Simpler structure |
| 2-Methyl-2-propyl-1,3-propanediol | C7H16O2 | Notable sedative effects | Different substituents |
| 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C11H24O2 | Moderate antioxidant properties | Similar branched structure |
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing 2-isopentyl-2-isopropylpropane-1,3-diol?
- Methodological Answer : Comprehensive characterization requires a multi-technique approach:
- Structural Analysis : -NMR and -NMR to resolve branching and stereochemistry, supplemented by FT-IR for functional group identification .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures and phase transitions .
- Purity Validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and detection of impurities .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Transition metal catalysts (e.g., cobalt complexes) have been effective for analogous diol syntheses, leveraging ligand design to control steric effects .
- Reaction Monitoring : Use in situ NMR or GC-MS to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) dynamically .
Q. What are the critical factors influencing the compound’s stability during storage?
- Methodological Answer :
- Environmental Controls : Store under inert gas (N/Ar) at ambient temperatures to prevent oxidation or hydrolysis, as demonstrated for structurally similar diols .
- Impurity Screening : Regular HPLC analysis to detect degradation products, particularly under varying humidity conditions .
Advanced Research Questions
Q. How can contradictions in thermal stability data between computational models and experimental results be resolved?
- Methodological Answer :
- Data Triangulation : Combine experimental DSC/TGA with density functional theory (DFT) calculations to identify discrepancies in activation energies or lattice effects .
- Supplementary Analyses : Use single-crystal X-ray diffraction to correlate crystal packing with thermal behavior, as seen in related diol derivatives .
Q. What strategies are effective for elucidating the compound’s role in catalytic systems?
- Methodological Answer :
- Ligand Design : Modify the diol’s alkyl substituents (e.g., isopentyl vs. isopropyl) to study steric and electronic impacts on catalytic activity. For example, cobalt(III) complexes with similar diol ligands showed enhanced oxidative catalysis in alkene epoxidation .
- Kinetic Profiling : Use stopped-flow spectroscopy or in situ FT-IR to monitor reaction intermediates and turnover frequencies .
Q. How do structural analogs of this compound affect biological activity in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 2,2-diisopentylpropane-1,3-diol) via molecular docking and enzymatic assays to identify critical substituent interactions .
- Fluorescence Quenching : Employ fluorescence spectroscopy to study binding affinities with target enzymes, referencing methods used for methoxyphenyl-diol derivatives .
Q. What methodologies address challenges in resolving stereoisomers during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomeric separation, validated by circular dichroism (CD) spectroscopy .
- Asymmetric Catalysis : Apply organocatalysts (e.g., proline derivatives) to enforce stereochemical control during diol formation, as reported for amino-diol syntheses .
Data Management and Reproducibility
Q. How should researchers handle discrepancies in NMR data between batches?
- Methodological Answer :
- Batch-to-Batch Analysis : Implement standardized protocols for solvent deuteration, internal reference calibration, and shimming to minimize instrumental variability .
- Collaborative Validation : Share raw spectral data via repositories (e.g., ESI† in peer-reviewed journals) for cross-lab verification .
Q. What computational tools are recommended for modeling the compound’s interaction with biomolecules?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with force fields parameterized for diols to predict binding modes and solvation effects .
- Docking Software : AutoDock Vina or Schrödinger Suite for preliminary screening of interaction hotspots with proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
